Bienvenue dans la boutique en ligne BenchChem!

Dehydrorabelomycin

Antifungal Agricultural Microbiology Phytopathogen Control

Dehydrorabelomycin (CAS 30954-70-2; IUPAC 1,6,8-trihydroxy-3-methylbenzo[a]anthracene-7,12-dione) is an angucycline-class polyketide antibiotic produced by various Streptomyces species, including S. murayamaensis and S.

Molecular Formula C19H12O5
Molecular Weight 320.3 g/mol
Cat. No. B1670205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrorabelomycin
SynonymsDehydrorabelomycin
Molecular FormulaC19H12O5
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O
InChIInChI=1S/C19H12O5/c1-8-5-9-7-13(22)16-17(14(9)12(21)6-8)18(23)10-3-2-4-11(20)15(10)19(16)24/h2-7,20-22H,1H3
InChIKeyPQVIKROZFPIERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrorabelomycin: Compound Identity and Core Characteristics for Scientific Sourcing


Dehydrorabelomycin (CAS 30954-70-2; IUPAC 1,6,8-trihydroxy-3-methylbenzo[a]anthracene-7,12-dione) is an angucycline-class polyketide antibiotic produced by various Streptomyces species, including S. murayamaensis and S. cellulosae [1]. The compound is a benzoisochromanequinone derivative that functions as a critical biosynthetic intermediate in the formation of multiple secondary metabolites, notably kinamycin and jadomycin . Characterized by a planar benz[a]anthraquinone core with a molecular weight of 320.30 g/mol and molecular formula C19H12O5 , dehydrorabelomycin exhibits a defined chemical structure amenable to fermentation-based production and synthetic biology approaches. Its purity specifications (typically >98%) and storage requirements (−20°C for long-term stability in powder form) are well-established across reputable chemical suppliers . The compound demonstrates moderate cytotoxicity against cancer cell lines (IC50 range 1–10 µM) and antibacterial activity against Gram-positive organisms (MIC ~1–5 µg/mL), though its primary value for many research programs lies in its unique position as a biosynthetic node rather than in its direct pharmacological properties .

Why Angucycline-Class Analogs Cannot Replace Dehydrorabelomycin in Research Workflows


Angucycline antibiotics and their angucyclinone precursors are structurally diverse and functionally divergent despite sharing a common polyketide origin. In-class compounds such as rabelomycin, tetrangomycin, and various glycosylated angucyclines exhibit distinct physicochemical properties and bioactivity profiles that preclude interchangeable use. Comparative enzymatic studies from five closely related Streptomyces pathways (pga, cab, jad, urd, lan) demonstrate that dehydrorabelomycin represents a specific biosynthetic outcome distinct from gaudimycin C and 11-deoxylandomycinone, arising from context-dependent catalytic activities of tailoring enzymes [1]. Critically, dehydrorabelomycin is the dedicated substrate for ring-opening oxygenases that initiate oxidative C–C bond cleavage and rearrangement cascades to generate atypical angucycline skeletons—a reactivity profile not shared by rabelomycin or other angucyclinones lacking the precise oxidation state and ring substitution pattern [2]. Substituting dehydrorabelomycin with a structurally similar analog would therefore disrupt biosynthetic pathway reconstitution, combinatorial biosynthesis experiments, and metabolite identification studies. Furthermore, the differential antifungal and antibacterial spectra between dehydrorabelomycin and rabelomycin (see Section 3) preclude using one as a proxy for the other in biological screening campaigns. Procurement decisions must account for these functional non-equivalences.

Quantitative Differentiators: How Dehydrorabelomycin Compares to Rabelomycin, Kinamycins, and Tetrangomycin


Dehydrorabelomycin vs. Rabelomycin: Direct Comparative Antifungal Activity Against Phytopathogens

In a head-to-head comparison of two angucyclinones isolated from the same Streptomyces cellulosae fermentation, dehydrorabelomycin demonstrated systematically weaker antifungal activity than its non-dehydrated analog rabelomycin across four fungal phytopathogens [1]. Dehydrorabelomycin exhibited MIC values of 64, 64, 128, and 128 μg/mL against Fusarium oxysporum, Plectosphaerella cucumerina, Fusarium solani, and Alternaria panax, respectively. In contrast, rabelomycin exhibited superior activity against the same panel with MIC values of 32, 64, 128, and 128 μg/mL. The 2-fold reduction in activity against F. oxysporum indicates that the dehydration event that distinguishes dehydrorabelomycin from rabelomycin attenuates antifungal potency against this pathogen.

Antifungal Agricultural Microbiology Phytopathogen Control

Dehydrorabelomycin vs. Kinamycins: A Defining Dichotomy in Antibacterial Activity

A 1989 study comparing the antibacterial profiles of six novel metabolites from Streptomyces murayamaensis—the organism that produces both dehydrorabelomycin and the kinamycins—established a clear functional demarcation: dehydrorabelomycin exhibited no detectable antibacterial activity in standard disk diffusion assays, whereas kinamycins and select other metabolites demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria [1]. Three of the products had antibacterial activities similar to the kinamycins, and two others had activity only against Gram-positive bacteria. Dehydrorabelomycin and one other metabolite were explicitly reported as having no detectable antibacterial activity under the tested conditions.

Antibacterial Natural Products Mechanism of Action

Dehydrorabelomycin vs. Tetrangulol: Cytotoxicity Differential in Human Leukemia Cells

In a cross-study comparison of cytotoxicity profiles, dehydrorabelomycin and its structural analog tetrangulol exhibited markedly different potencies against U937 human histiocytic lymphoma cells [1]. Dehydrorabelomycin displayed an IC50 value of approximately 1.5 µM, whereas tetrangulol demonstrated substantially weaker activity with an IC50 exceeding 30 µM under comparable assay conditions. This >20-fold difference in potency indicates that the structural features distinguishing dehydrorabelomycin—specifically the oxidation state and hydroxylation pattern of the benz[a]anthraquinone core—are critical determinants of cytotoxic activity.

Cytotoxicity Cancer Research Leukemia

Biosynthetic Branch Point Specificity: Dehydrorabelomycin as a Unique Enzymatic Substrate

Comparative analysis of homologous angucycline modification enzymes from five closely related Streptomyces pathways (pga, cab, jad, urd, lan) demonstrates that dehydrorabelomycin is the product of a distinct biosynthetic trajectory not shared by gaudimycin C or 11-deoxylandomycinone [1]. The enzymatic determinants—specifically the ketoreductase LanV and hydroxylase JadH—exhibit context-dependent catalytic activities that partition intermediates toward three alternative outcomes. Dehydrorabelomycin is uniquely positioned as the dedicated substrate for ring-opening oxygenases that catalyze oxidative C–C bond cleavage and rearrangement to generate atypical angucycline skeletons (e.g., kinamycins, jadomycins, gilvocarcins). This catalytic specificity has been experimentally validated in heterologous expression systems; rabelomycin and other angucyclinones lacking the precise oxidation state and substitution pattern of dehydrorabelomycin do not undergo these oxidative rearrangement cascades.

Biosynthesis Metabolic Engineering Combinatorial Biosynthesis

Cytotoxic Spectrum Against Solid Tumor Lines: Dehydrorabelomycin vs. Phenanthroviridone

In a marine-derived Micromonospora sp. extract study, dehydrorabelomycin and phenanthroviridone—a structurally distinct angucyclinone—were co-isolated and assayed against a panel of cancer cell lines [1]. Dehydrorabelomycin exhibited LC50 values ranging from 0.34 to 9.12 µg/mL across the tested panel, whereas phenanthroviridone demonstrated a different potency and selectivity profile. Notably, dehydrorabelomycin showed activity across multiple cell lines, while phenanthroviridone exhibited a distinct activity spectrum. This differential cytotoxicity profile underscores that angucyclinones sharing the same biosynthetic origin but diverging in post-PKS tailoring can produce markedly different anticancer activity signatures.

Cytotoxicity Anticancer Solid Tumors

Target Applications for Dehydrorabelomycin: Where This Angucyclinone Delivers Unique Research Value


Metabolic Engineering and Combinatorial Biosynthesis of Atypical Angucycline Antibiotics

Dehydrorabelomycin is the obligate biosynthetic intermediate for generating atypical angucycline skeletons via oxidative C–C bond cleavage and rearrangement. Researchers constructing heterologous expression systems for kinamycin, gilvocarcin, or jadomycin production must supply or produce dehydrorabelomycin as the specific substrate for ring-opening oxygenases [1]. Rabelomycin, tetrangulol, and other angucyclinones lack the precise oxidation state required for this enzymatic cascade and will not yield the desired downstream products. Procurement of high-purity dehydrorabelomycin (>98%) supports pathway reconstitution in E. coli or Streptomyces hosts, enabling the discovery and optimization of novel angucycline-derived therapeutics .

Fungal Phytopathogen Control Research in Agricultural Microbiology

The direct head-to-head comparison of dehydrorabelomycin and rabelomycin against root-rot pathogens of Panax notoginseng establishes both compounds as antifungal agents, but with distinct potency profiles [2]. Dehydrorabelomycin exhibits MIC values of 64–128 μg/mL against Fusarium oxysporum, Plectosphaerella cucumerina, Fusarium solani, and Alternaria panax. Agricultural microbiology programs investigating angucyclinones as potential biocontrol agents can utilize dehydrorabelomycin to probe the structure–activity relationship associated with the C-ring dehydration event, which correlates with a 2-fold activity reduction against F. oxysporum relative to rabelomycin.

Cytotoxicity Screening and Anticancer Lead Discovery

Dehydrorabelomycin exhibits moderate cytotoxicity against diverse cancer cell lines (IC50 range 1–10 µM; LC50 range 0.34–9.12 µg/mL), attributed to DNA intercalation and topoisomerase II inhibition [3]. The >20-fold potency advantage over tetrangulol in U937 leukemia cells (IC50 ~1.5 µM vs. >30 µM) positions dehydrorabelomycin as the more potent angucyclinone scaffold for medicinal chemistry optimization [4]. Cancer research programs seeking angucyclinone-derived leads for solid tumor or leukemia indications can prioritize dehydrorabelomycin over less potent structural analogs.

Enzymology of Polyketide Tailoring and Ring-Opening Oxygenases

Dehydrorabelomycin serves as the dedicated substrate for a unique family of ring-opening oxygenases that catalyze oxidative C–C bond cleavage—a reaction that defines the biosynthetic divergence between typical and atypical angucyclines [1]. Enzymology laboratories investigating the structure, mechanism, and evolution of these oxygenases require pure dehydrorabelomycin as the authentic substrate for kinetic characterization, crystallography, and mechanistic studies. No other angucyclinone (including rabelomycin) can substitute for this purpose, as the enzymes exhibit strict substrate specificity for the precise oxidation state and substitution pattern of dehydrorabelomycin [1].

Quote Request

Request a Quote for Dehydrorabelomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.